N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide: is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a methoxyphenyl group, and a methylbenzyl group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Morpholino Intermediate: The reaction of 4-methoxyphenylacetic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the morpholino intermediate.
Benzylation: The morpholino intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group.
Oxalamide Formation: Finally, the benzylated morpholino intermediate is reacted with oxalyl chloride to form the oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s morpholine ring and methoxyphenyl group allow it to bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylphenyl)oxalamide
- N1-(2-(4-methoxyphenyl)-2-piperidinoethyl)-N2-(4-methylbenzyl)oxalamide
- N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-chlorobenzyl)oxalamide
Uniqueness
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the morpholine ring and the methoxyphenyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H29N3O4
- Molecular Weight : 411.5 g/mol
- CAS Number : 941976-80-3
The compound features a morpholine ring, a methoxyphenyl group, and a methylbenzyl group, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The morpholine ring and methoxyphenyl group facilitate binding to molecular targets, leading to modulation of enzymatic activities or alteration of signaling pathways.
Key Interactions:
- Enzyme Inhibition : The compound has been shown to inhibit lactate dehydrogenase (LDH) activity, which is crucial in cellular metabolism and cancer progression .
- Protein Binding : Its structural components allow it to bind selectively to certain receptors, potentially influencing signaling cascades associated with various diseases.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been evaluated in various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.
Case Studies
- Lactate Dehydrogenase Inhibition : A study highlighted the compound's efficacy in inhibiting LDH activity in cancer cells, leading to reduced lactate production and altered metabolic profiles. This effect may enhance the therapeutic response in tumor microenvironments .
- Apoptosis Induction : In experiments involving human cancer cell lines, treatment with the compound resulted in significant apoptosis rates compared to control groups. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes.
- Cytokine Modulation : Research demonstrated that the compound could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential utility in managing chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
Compound Name | Similarity | Unique Features |
---|---|---|
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylphenyl)oxalamide | Shares core structure | Different substituents may influence binding affinity |
N1-(2-(4-methoxyphenyl)-2-piperidinoethyl)-N2-(4-methylbenzyl)oxalamide | Similar core but different ring structure | Potentially different pharmacokinetics |
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-chlorobenzyl)oxalamide | Similar core structure | Chlorine substituent may alter biological activity |
Properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-17-3-5-18(6-4-17)15-24-22(27)23(28)25-16-21(26-11-13-30-14-12-26)19-7-9-20(29-2)10-8-19/h3-10,21H,11-16H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIACVZKAAPOCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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